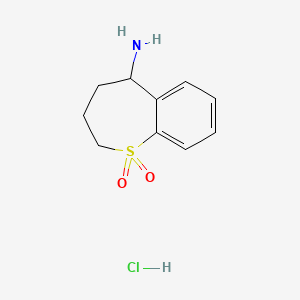

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride” is also known as Ritivixibat . It is a chemical substance with the molecular formula C26H36N2O5S2 .

Molecular Structure Analysis

The International Chemical Identifier (InChI) for this compound is XHOVXESPVIUTMC-UHFFFAOYSA-N . The molecular structure is represented by the SMILES string: C (CCOc1c (cc2N (CC (NS (c2c1) (=O)=O) (CCCC)CCCC)c3ccccc3)SC) (=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.72 . Its IUPAC name is 2,3,4,5-tetrahydrobenzo [f] [1,4]thiazepine 1,1-dioxide hydrochloride . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

- Ritivixibat , a derivative of this compound, has shown promise in treating liver diseases. Specifically, it has been investigated for its effects on progressive familial intrahepatic cholestasis (PFIC) . Long-term treatment studies have been conducted, comparing Ritivixibat to non-treated PFIC patients .

Liver Disease Treatment

Wirkmechanismus

Target of Action

The primary target of 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride, also known as EN300-26658497, is the ileal sodium/bile acid cotransporter (ISBT) . This transporter plays a crucial role in the reabsorption of bile acids from the ileum, which is the final section of the small intestine .

Mode of Action

EN300-26658497 acts as an inhibitor of the ISBT . By inhibiting this transporter, the compound prevents the reabsorption of bile acids in the ileum, leading to an increase in the excretion of bile acids in the feces .

Biochemical Pathways

The inhibition of ISBT by EN300-26658497 affects the enterohepatic circulation of bile acids . This results in a decrease in the return of bile acids to the liver, thereby reducing the overall pool of bile acids. The liver responds by upregulating the synthesis of new bile acids from cholesterol, which can lead to a decrease in cholesterol levels .

Pharmacokinetics

It is known that the compound is orally administered and has a moderate duration of action, as it is given once daily .

Result of Action

The action of EN300-26658497 leads to a decrease in the concentration of bile acids in the liver. This can help to alleviate conditions such as progressive familial intrahepatic cholestasis (PFIC) , which is characterized by the intrahepatic accumulation of bile acids . The reduction in bile acid levels can help to alleviate the symptoms of this condition, including pruritus (itching) .

Action Environment

The action of EN300-26658497 can be influenced by various environmental factors. For example, the efficacy of the compound can be affected by the diet of the patient, as certain foods can affect the production and excretion of bile acids. Additionally, the stability of the compound can be influenced by factors such as temperature and pH

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQKHJZIGIIIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2S(=O)(=O)C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)